molecular formula C25H18N2O5 B11691794 4-(4-nitrophenoxy)-N-(4-phenoxyphenyl)benzamide

4-(4-nitrophenoxy)-N-(4-phenoxyphenyl)benzamide

Katalognummer: B11691794
Molekulargewicht: 426.4 g/mol
InChI-Schlüssel: CPDNSCGGJZBRTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-nitrophenoxy)-N-(4-phenoxyphenyl)benzamide is a complex organic compound with a unique structure that includes nitrophenoxy and phenoxyphenyl groups attached to a benzamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-nitrophenoxy)-N-(4-phenoxyphenyl)benzamide typically involves multi-step organic reactions. One common method includes the nitration of phenoxybenzene to introduce the nitro group, followed by the formation of the benzamide linkage through amide bond formation reactions. The reaction conditions often involve the use of strong acids or bases, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Safety measures and environmental considerations are also crucial in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-nitrophenoxy)-N-(4-phenoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like hydroxide ions or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups in place of the phenoxy groups.

Wissenschaftliche Forschungsanwendungen

4-(4-nitrophenoxy)-N-(4-phenoxyphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(4-nitrophenoxy)-N-(4-phenoxyphenyl)benzamide involves its interaction with specific molecular targets. The nitro and phenoxy groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(4-aminophenoxy)-N-(4-phenoxyphenyl)benzamide: Similar structure but with an amino group instead of a nitro group.

    4-(4-methoxyphenoxy)-N-(4-phenoxyphenyl)benzamide: Contains a methoxy group instead of a nitro group.

Uniqueness

4-(4-nitrophenoxy)-N-(4-phenoxyphenyl)benzamide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where these properties are desired.

Eigenschaften

Molekularformel

C25H18N2O5

Molekulargewicht

426.4 g/mol

IUPAC-Name

4-(4-nitrophenoxy)-N-(4-phenoxyphenyl)benzamide

InChI

InChI=1S/C25H18N2O5/c28-25(26-19-8-14-23(15-9-19)31-21-4-2-1-3-5-21)18-6-12-22(13-7-18)32-24-16-10-20(11-17-24)27(29)30/h1-17H,(H,26,28)

InChI-Schlüssel

CPDNSCGGJZBRTA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.